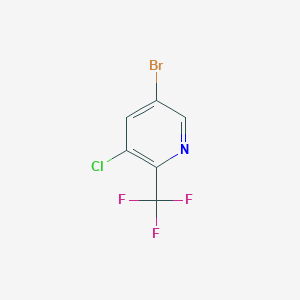![molecular formula C7H8ClNO B6267161 2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile CAS No. 98922-75-9](/img/no-structure.png)
2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-7-oxabicyclo[221]heptane-2-carbonitrile is a bicyclic organic compound with the molecular formula C7H8ClNO It is characterized by its unique structure, which includes a chlorine atom, an oxabicycloheptane ring, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored for its efficiency in constructing the bicyclic framework. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is becoming increasingly important in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Ring-Opening Reactions: The oxabicycloheptane ring can be opened under acidic or basic conditions, leading to the formation of linear or cyclic products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while ring-opening reactions can produce linear or cyclic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit protein phosphatases or interact with nucleophilic sites in biological molecules . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but lacking the chlorine and nitrile groups.
1,4-Epoxycyclohexane: Another bicyclic compound with an oxygen bridge but different functional groups.
Uniqueness
2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile is unique due to the presence of the chlorine atom and nitrile group, which confer distinct chemical reactivity and potential biological activity. These functional groups enable a wider range of chemical transformations and applications compared to similar compounds.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile involves the reaction of 2-chlorocyclopentanone with ethyl cyanoacetate in the presence of sodium ethoxide to form 2-ethoxycarbonyl-7-oxabicyclo[2.2.1]heptan-2-one. This intermediate is then treated with thionyl chloride to form 2-chloro-7-oxabicyclo[2.2.1]heptan-2-one, which is subsequently reacted with sodium cyanide to form the desired product, 2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile.", "Starting Materials": [ "2-chlorocyclopentanone", "ethyl cyanoacetate", "sodium ethoxide", "thionyl chloride", "sodium cyanide" ], "Reaction": [ "Step 1: 2-chlorocyclopentanone is reacted with ethyl cyanoacetate in the presence of sodium ethoxide to form 2-ethoxycarbonyl-7-oxabicyclo[2.2.1]heptan-2-one.", "Step 2: 2-ethoxycarbonyl-7-oxabicyclo[2.2.1]heptan-2-one is treated with thionyl chloride to form 2-chloro-7-oxabicyclo[2.2.1]heptan-2-one.", "Step 3: 2-chloro-7-oxabicyclo[2.2.1]heptan-2-one is reacted with sodium cyanide to form 2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile." ] } | |
CAS-Nummer |
98922-75-9 |
Molekularformel |
C7H8ClNO |
Molekulargewicht |
157.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



